molecular formula C19H20N2O6S B11649903 ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

ethyl 5,5-dimethyl-2-{[(4-nitrophenyl)carbonyl]amino}-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate

Cat. No.: B11649903
M. Wt: 404.4 g/mol
InChI Key: QTCXJTYGHMGCTK-UHFFFAOYSA-N
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Description

ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE is a complex organic compound that belongs to the class of thienopyran derivatives This compound is characterized by its unique structure, which includes a thienopyran ring system fused with a nitrobenzamido group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thienopyran Ring: The initial step involves the cyclization of appropriate starting materials to form the thienopyran ring. This can be achieved through a series of condensation and cyclization reactions.

    Introduction of the Nitrobenzamido Group: The nitrobenzamido group is introduced through a nucleophilic substitution reaction, where a nitrobenzene derivative reacts with an amine group on the thienopyran ring.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can undergo reduction reactions to modify the nitro group or other functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Reagents such as halogenating agents (e.g., N-bromosuccinimide) or nucleophiles (e.g., amines) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the benzamido moiety.

Scientific Research Applications

ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The nitrobenzamido group is believed to play a crucial role in its biological activity by interacting with enzymes or receptors in the target cells. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may inhibit key enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

ETHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE can be compared with other thienopyran derivatives and nitrobenzamido compounds. Similar compounds include:

    ETHYL 5,5-DIMETHYL-2-(4-AMINOBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: This compound has an amino group instead of a nitro group, which may result in different biological activities.

    METHYL 5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLATE: The methyl ester variant may have different solubility and reactivity properties.

    5,5-DIMETHYL-2-(4-NITROBENZAMIDO)-4H,5H,7H-THIENO[2,3-C]PYRAN-3-CARBOXYLIC ACID: The carboxylic acid form may exhibit different chemical reactivity and biological activity compared to the ethyl ester.

Properties

Molecular Formula

C19H20N2O6S

Molecular Weight

404.4 g/mol

IUPAC Name

ethyl 5,5-dimethyl-2-[(4-nitrobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyran-3-carboxylate

InChI

InChI=1S/C19H20N2O6S/c1-4-26-18(23)15-13-9-19(2,3)27-10-14(13)28-17(15)20-16(22)11-5-7-12(8-6-11)21(24)25/h5-8H,4,9-10H2,1-3H3,(H,20,22)

InChI Key

QTCXJTYGHMGCTK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(OC2)(C)C)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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